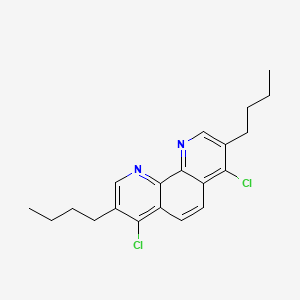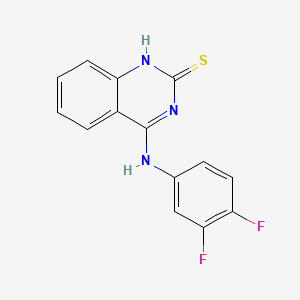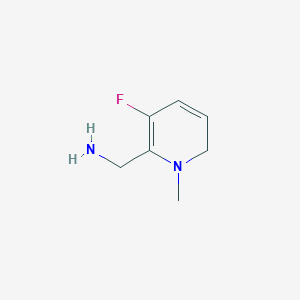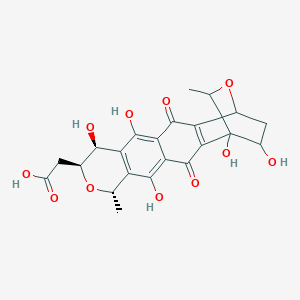
Triphenyl(3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl)phosphanium;bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triphenyl(3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl)phosphanium;bromide is a complex organic compound known for its unique structure and diverse applications. This compound features a triphenylphosphonium group attached to a long aliphatic chain with multiple double bonds, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Triphenyl(3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl)phosphanium;bromide typically involves the reaction of triphenylphosphine with an appropriate aliphatic halide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The process involves:
- Dissolving triphenylphosphine in a suitable solvent such as toluene or dichloromethane.
- Adding the aliphatic halide (3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl bromide) to the solution.
- Stirring the mixture at a controlled temperature, often around room temperature to 50°C, for several hours.
- Isolating the product by filtration and purification through recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Triphenyl(3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl)phosphanium;bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The bromide ion can be substituted with other nucleophiles such as hydroxide, alkoxide, or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Oxidation: Triphenylphosphine oxide derivatives.
Reduction: Triphenylphosphine and its derivatives.
Substitution: Various substituted phosphonium salts depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Triphenyl(3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl)phosphanium;bromide has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Employed in studies involving cell membrane interactions and mitochondrial targeting due to its lipophilic nature.
Medicine: Investigated for its potential in drug delivery systems, especially for targeting cancer cells.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which Triphenyl(3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl)phosphanium;bromide exerts its effects involves its ability to interact with various molecular targets:
Molecular Targets: The compound can target cell membranes and mitochondrial membranes due to its lipophilic nature.
Pathways Involved: It can disrupt membrane integrity, leading to changes in cell function and viability. In drug delivery, it facilitates the transport of therapeutic agents across cell membranes.
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphine: A simpler phosphine compound used in similar applications but lacks the long aliphatic chain.
Tetraphenylphosphonium bromide: Another phosphonium salt with different structural features.
(E,E,E)-3,7,11,15-Tetramethylhexadeca-1,3,6,10,14-pentaene: A related compound with a similar aliphatic chain but different functional groups.
Uniqueness
Triphenyl(3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl)phosphanium;bromide is unique due to its combination of a triphenylphosphonium group and a long, unsaturated aliphatic chain. This structure imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C38H48BrP |
|---|---|
Peso molecular |
615.7 g/mol |
Nombre IUPAC |
triphenyl(3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl)phosphanium;bromide |
InChI |
InChI=1S/C38H48P.BrH/c1-32(2)18-15-19-33(3)20-16-21-34(4)22-17-23-35(5)30-31-39(36-24-9-6-10-25-36,37-26-11-7-12-27-37)38-28-13-8-14-29-38;/h6-14,18,20,22,24-30H,15-17,19,21,23,31H2,1-5H3;1H/q+1;/p-1 |
Clave InChI |
CWHVATRDOJOHPG-UHFFFAOYSA-M |
SMILES canónico |
CC(=CCCC(=CCCC(=CCCC(=CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C)C)C)C.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[3-oxo-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propyl]-1-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B14104226.png)

![2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B14104232.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-chlorophenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14104235.png)
![7-Chloro-1-(2-fluorophenyl)-2-(2-hydroxyethyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14104239.png)
![ethyl 4-({5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine-1-carboxylate](/img/structure/B14104242.png)


![7-[2-(benzylamino)ethyl]-8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14104257.png)
![1-(carbamoylmethyl)-N-[(furan-2-yl)methyl]-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B14104262.png)
![2-(6-Ethoxy-1,3-benzothiazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14104267.png)
![1-(4-Bromophenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14104273.png)


